molecular formula C12H16ClN3O B2653586 [1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1707358-77-7

[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B2653586
CAS No.: 1707358-77-7
M. Wt: 253.73
InChI Key: AHELWLPRIQTUON-UHFFFAOYSA-N
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Description

[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H16ClN3O. It is a member of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the methoxybenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of [1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The methoxybenzyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
  • [1-(3-Methoxybenzyl)-1H-imidazol-2-yl]methanamine hydrochloride

Uniqueness

[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl group also distinguishes it from other imidazole derivatives, potentially enhancing its pharmacological properties.

Biological Activity

[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C10_{10}H13_{13}ClN2_{2}
  • Molecular Weight : 202.68 g/mol
  • CAS Number : 1707358-77-7
  • Appearance : White to off-white solid

Recent studies have indicated that compounds containing imidazole and benzyl moieties exhibit diverse biological activities. The imidazole ring is known for its role in enzyme inhibition, while the benzyl group can enhance lipophilicity, improving membrane permeability.

Antimicrobial Activity

In a study examining various imidazole derivatives, compounds similar to this compound demonstrated significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 0.25 µg/mL, indicating potent activity against resistant strains .

CompoundMIC (µg/mL)Target Pathogen
Compound A0.25MRSA
Compound B16MRSA
This compoundTBDTBD

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, derivatives with similar structures have shown promising results against several cancer cell lines, including:

  • Cell Lines Tested : SNU16, KG1, HT29
  • IC50_{50} Values : Ranging from 25.3 nM to 77.4 nM for specific derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the imidazole and benzyl rings significantly influence biological activity. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance or diminish activity against cancer cells.

ModificationEffect on Activity
Methoxy group at position 3Increased potency against MRSA
Halogen substitutionsEnhanced anticancer activity

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a clinical trial for patients with BRAFV600-mutant melanoma, showing well-tolerated doses up to 400 mg twice daily with notable antitumor activity .
  • Case Study 2 : In vitro tests on human cancer cell lines indicated that compounds with similar structural features induced apoptosis effectively, with significant increases in early and late apoptotic cell populations observed at higher concentrations .

Properties

IUPAC Name

[3-[(3-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-12-4-2-3-10(5-12)8-15-9-14-7-11(15)6-13;/h2-5,7,9H,6,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHELWLPRIQTUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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